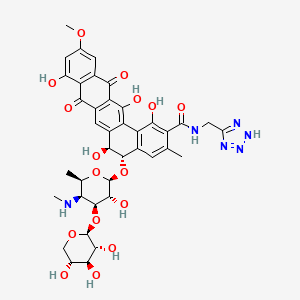
Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-N-(1H-tetrazol-5-ylmethyl)-, (5S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)naphthacene-2-carboxamide, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-N-(1H-tetrazol-5-ylmethyl)-, (5S-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core benzo(a)naphthacene structure, followed by the introduction of various functional groups. Common synthetic routes may include:
Formation of the Core Structure: This step involves the construction of the benzo(a)naphthacene backbone through cyclization reactions.
Functional Group Introduction: Various functional groups such as carboxamide, hydroxyl, methoxy, and tetrazolyl groups are introduced through specific reactions like amidation, hydroxylation, methylation, and tetrazole formation.
Glycosylation: The attachment of sugar moieties (xylopyranosyl and galactopyranosyl) is achieved through glycosylation reactions using glycosyl donors and acceptors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques like chromatography and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: An anthracycline antibiotic with a similar tetracyclic structure.
Daunorubicin: Another anthracycline with structural similarities.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific functional groups and glycosylation pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
148677-07-0 |
|---|---|
Formule moléculaire |
C39H42N6O16 |
Poids moléculaire |
850.8 g/mol |
Nom IUPAC |
(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-N-(2H-tetrazol-5-ylmethyl)-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C39H42N6O16/c1-11-5-17-24(31(52)21(11)37(56)41-9-20-42-44-45-43-20)23-15(8-16-25(32(23)53)28(49)14-6-13(57-4)7-18(46)22(14)27(16)48)29(50)35(17)60-39-34(55)36(26(40-3)12(2)59-39)61-38-33(54)30(51)19(47)10-58-38/h5-8,12,19,26,29-30,33-36,38-40,46-47,50-55H,9-10H2,1-4H3,(H,41,56)(H,42,43,44,45)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
Clé InChI |
NWCNVWPHFJYQDG-PCAYTWTGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC6=NNN=N6)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC6=NNN=N6)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)OC8C(C(C(CO8)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


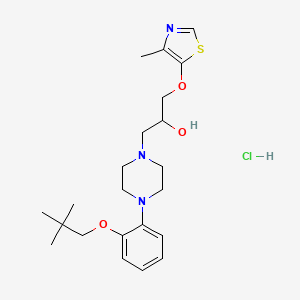
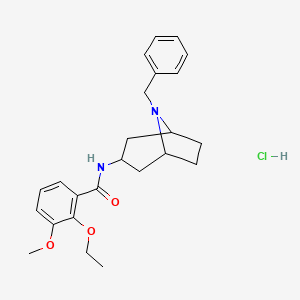

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


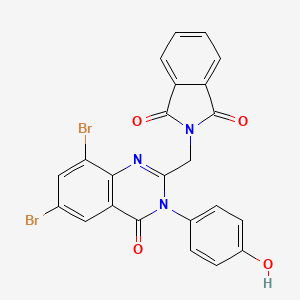
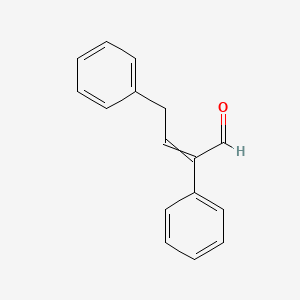

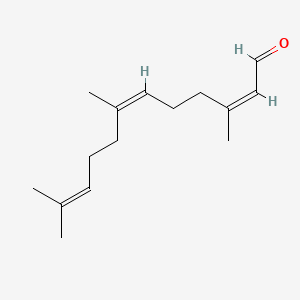
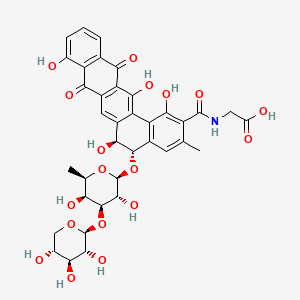
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)


